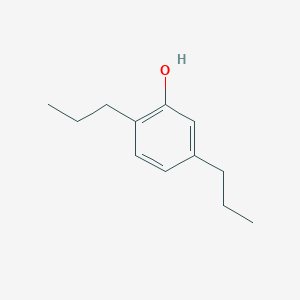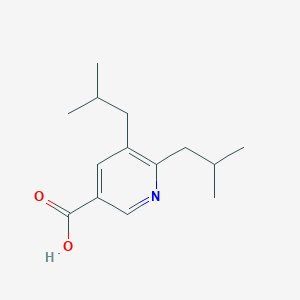
5,6-Diisobutylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Diisobutylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is an essential nutrient involved in various metabolic processes in the body. The modification of nicotinic acid to form this compound involves the addition of isobutyl groups at the 5 and 6 positions of the pyridine ring, which can alter its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of bases such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
5,6-Diisobutylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5,6-Diisobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Nicotinic Acid:
2,6-Diisobutylnicotinic Acid: Another derivative with similar structural modifications but different biological properties.
Isonicotinic Acid: A structural isomer of nicotinic acid with distinct chemical and biological characteristics.
Uniqueness
5,6-Diisobutylnicotinic acid is unique due to the specific placement of isobutyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |
InChIキー |
IYMGXIUUXWLBNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


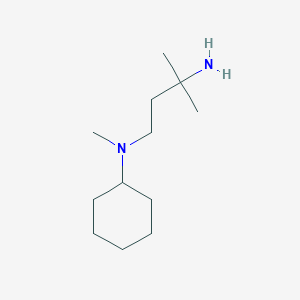

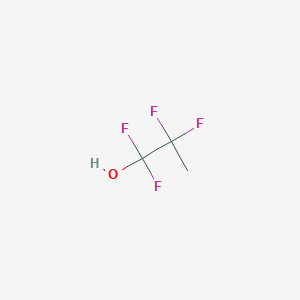
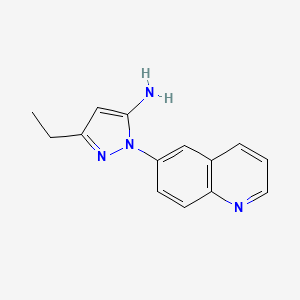
![[3-(4-Trifluoromethoxyphenyl)[1,2,4]thiadiazol-5-yl]methanol](/img/structure/B8378622.png)
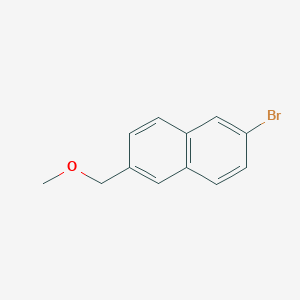
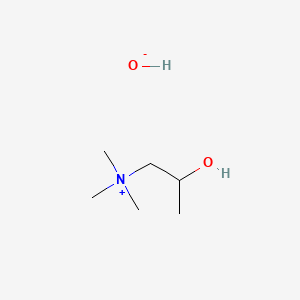


![5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8378650.png)

